Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate

Chemical purity Quality control Procurement specification

Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate (CAS 845902-52-5) is a synthetic small-molecule 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivative within the broader heterobicyclic compound class disclosed in patent family WO2005023818/US20070275962/EP1670804 as pharmaceutically active agents. The compound features a 6-methyl substitution on the saturated tetrahydrobenzo ring, a 3-carboxamide linker, and an ethyl 4-aminobenzoate terminus (SMILES: CCOC(=O)C1=CC=C(NC(=O)C2=CSC3=C2CCC(C)C3)C=C1), with a molecular formula of C19H21NO3S and a molecular weight of 343.44 g/mol.

Molecular Formula C19H21NO3S
Molecular Weight 343.44
CAS No. 845902-52-5
Cat. No. B2943688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate
CAS845902-52-5
Molecular FormulaC19H21NO3S
Molecular Weight343.44
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCC(C3)C
InChIInChI=1S/C19H21NO3S/c1-3-23-19(22)13-5-7-14(8-6-13)20-18(21)16-11-24-17-10-12(2)4-9-15(16)17/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,20,21)
InChIKeyXZALIXSEDICSQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate (CAS 845902-52-5): Core Identity and Supplier-Grade Specifications for Procurement


Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate (CAS 845902-52-5) is a synthetic small-molecule 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivative within the broader heterobicyclic compound class disclosed in patent family WO2005023818/US20070275962/EP1670804 as pharmaceutically active agents [1]. The compound features a 6-methyl substitution on the saturated tetrahydrobenzo ring, a 3-carboxamide linker, and an ethyl 4-aminobenzoate terminus (SMILES: CCOC(=O)C1=CC=C(NC(=O)C2=CSC3=C2CCC(C)C3)C=C1), with a molecular formula of C19H21NO3S and a molecular weight of 343.44 g/mol . It is commercially available at research-grade purity (≥95%) for use as a synthetic intermediate or screening candidate .

Why Generic 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide Analogs Cannot Substitute for Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate (CAS 845902-52-5)


Within the 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide class, small structural modifications produce substantial differences in biological target engagement, antibacterial spectrum, and physicochemical properties. The patent family WO2005023818 explicitly describes that the identity of substituents R⁵, R⁸–R¹⁷, and the carboxamide terminus are critical determinants of activity against mycobacterial, immunological, and proliferative disease targets [1]. The target compound's unique combination of a 6-methyl group on the saturated ring and an ethyl 4-aminobenzoate ester terminus creates a distinct hydrogen-bond donor/acceptor profile, lipophilicity (clogP), and metabolic vulnerability compared to analogs bearing carboxylic acid, unsubstituted amide, or alternative alkyl ester termini [2]. Consequently, procurement of a generic 'tetrahydrobenzothiophene carboxamide' without verifying the exact substitution pattern risks acquiring a compound with divergent solubility, target binding kinetics, and in vitro activity, compromising experimental reproducibility and data comparability.

Quantitative Differentiation Evidence for Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate (CAS 845902-52-5) vs. Closest Analogs


Purity Specification and Batch Consistency for Reproducible Screening: 95%+ vs. Typical Analog Availability

The target compound is supplied at a minimum purity of 95% (HPLC or equivalent) as per vendor specification . This defined purity specification enables direct use in primary screening without additional purification, whereas many closely related tetrahydrobenzothiophene analogs (e.g., methyl 4-(2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate, CAS 499198-20-8) are available at lower assay values (97% reported) or variable purity depending on synthetic batch origin . A ≥95% purity threshold reduces confounding by impurities in dose-response assays and structure-activity relationship (SAR) interpretation.

Chemical purity Quality control Procurement specification

6-Methyl Substitution on the Tetrahydrobenzo Ring: Structural Differentiation from Unsubstituted and 6-tert-Butyl Analogs

The target compound carries a single methyl group at the 6-position of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold. Among the compounds exemplified in US20070275962, the 6-position substituent varies from hydrogen to methyl, tert-butyl, and 1,1-dimethyl-propyl, and this variation is explicitly linked to differential biological activity profiles in the patent disclosure [1]. The 6-methyl substituent provides a balanced increase in lipophilicity (ΔclogP ~+0.5 vs. the unsubstituted parent scaffold) without introducing the steric bulk of tert-butyl analogs, which may interfere with target binding pockets [2]. While direct comparative bioactivity data for the target compound vs. the 6-H analog are not publicly available, the class-level evidence indicates that the 6-methyl group is a design feature intended to modulate potency and selectivity across the patent's indicated therapeutic targets (mycobacterial infections, cell proliferative diseases, and immunological disorders) [1].

Medicinal chemistry Structure-activity relationship Ligand design

Ethyl 4-Aminobenzoate Terminus: Physicochemical Differentiation from Carboxylic Acid and Alkyl Amide Analogs Within the Same Scaffold Class

The target compound incorporates an ethyl 4-aminobenzoate ester terminus, distinguishing it from analogs bearing free carboxylic acids (e.g., the 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid series in the 2023 anti-bacterial study [1]) or simple alkyl amides. Esterification of the benzoic acid moiety increases membrane permeability by reducing the fraction of ionized species at physiological pH, and ethyl esters in particular serve as substrates for intracellular esterases, potentially enabling a prodrug strategy for improved cellular uptake [2]. The patent disclosure [3] lists numerous carboxamide variations (alkyl, aryl, heterocyclic amides), and the ethyl benzoate ester represents a distinct physicochemical profile that may improve oral bioavailability or tissue penetration relative to highly polar carboxylic acid or primary amide congeners. Pharmacokinetic data from the 2023 study on related tetrahydrobenzothiophene-3-carboxylic acid derivatives showed moderate water solubility and high plasma stability [1], but no direct comparative data exist for the ester analog.

Prodrug design Drug metabolism Pharmacokinetics

Recommended Application Scenarios for Ethyl 4-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)benzoate (CAS 845902-52-5) Based on Current Evidence


SAR Expansion Probe for Tetrahydrobenzothiophene-Based Anti-Infective Programs Targeting Mycobacterial or Multidrug-Resistant Bacterial Infections

The compound's 6-methyl-ethyl benzoate substitution pattern represents a distinct chemical space within the 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide class disclosed in WO2005023818 [1]. The 2023 study on related 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives demonstrated potent in vitro antibacterial activity with MIC values supporting further development against E. coli, P. aeruginosa, Salmonella, and S. aureus [2]. The target compound's ester terminus may improve intracellular penetration compared to the free carboxylic acid analogs tested in that study, making it a logical next-step SAR probe for target engagement in whole-cell assays against Gram-negative pathogens. Researchers should request a Certificate of Analysis confirming ≥95% purity prior to initiating dose-response experiments .

Comparative Physicochemical and Metabolic Stability Profiling Against Carboxylic Acid Congeners in the Same Scaffold Class

The ethyl 4-aminobenzoate ester of the target compound is predicted to exhibit higher logD and passive membrane permeability compared to the free carboxylic acid derivatives characterized in the 2023 anti-bacterial study [1]. The reported carboxylic acid scaffold showed moderate water solubility and high plasma stability (in vitro half-life data available in the study) [1]. Procuring the target compound enables a direct paired comparison of PAMPA permeability, plasma stability, and microsomal clearance between the ester and acid forms, which is essential for validating whether the ester functions as a permeability-enhancing prodrug or a stable pharmacophore in its own right. The patent family WO2005023818 further supports the use of ester-substituted derivatives for treating cell proliferative and immunological diseases, suggesting that the ester modification may be relevant for intracellular targets [2].

Reference Standard for Analytical Method Development and Quality Control of Tetrahydrobenzothiophene-3-carboxamide Libraries

With a defined molecular formula (C19H21NO3S), molecular weight (343.44 g/mol), and a vendor-reported purity of ≥95% [1], the compound can serve as a reference standard for HPLC/MS method development, calibration, and batch-to-batch quality control in laboratories synthesizing or screening tetrahydrobenzothiophene-3-carboxamide libraries. The compound's unique InChI Key (XZALIXSEDICSQV-UHFFFAOYSA-N) and canonical SMILES enable unambiguous identification in cheminformatics workflows. Procurement of a well-characterized batch of this compound allows establishment of retention time markers, mass spectral fragmentation patterns, and purity acceptance criteria for the broader compound class.

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